![molecular formula C17H16N2O5S B14233421 6-Methyl-5-oxo-5,11-dihydroisoindolo[2,1-a]quinazolin-6-ium methyl sulfate CAS No. 404871-27-8](/img/structure/B14233421.png)
6-Methyl-5-oxo-5,11-dihydroisoindolo[2,1-a]quinazolin-6-ium methyl sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-5-oxo-5,11-dihydroisoindolo[2,1-a]quinazolin-6-ium methyl sulfate is a complex organic compound with a unique structure that combines elements of isoindole and quinazoline
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-5-oxo-5,11-dihydroisoindolo[2,1-a]quinazolin-6-ium methyl sulfate typically involves the reaction of 6-methyl-5,6-dihydroisoindolo[2,1-a]quinazolin-5-one with maleimide derivatives under thermodynamic control . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. X-ray diffraction structural analysis has shown that the reaction products are 2-{2-[(E)-1-R-2,5-dioxopyrrolidinidenemethyl]phenyl}-3-methyl-4-oxo-3,4-dihydroquinazolines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes and reaction conditions are scaled up for industrial applications, with adjustments made to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methyl-5-oxo-5,11-dihydroisoindolo[2,1-a]quinazolin-6-ium methyl sulfate undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions produce reduced forms of the compound.
Applications De Recherche Scientifique
6-Methyl-5-oxo-5,11-dihydroisoindolo[2,1-a]quinazolin-6-ium methyl sulfate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: The compound is being investigated for its potential therapeutic properties, including its ability to inhibit certain enzymes and its potential as an anticancer agent.
Industry: It may be used in the development of new materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of 6-Methyl-5-oxo-5,11-dihydroisoindolo[2,1-a]quinazolin-6-ium methyl sulfate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the modulation of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methyl-5,6-dihydroisoindolo[2,1-a]quinazolin-5-one: This compound is a precursor in the synthesis of 6-Methyl-5-oxo-5,11-dihydroisoindolo[2,1-a]quinazolin-6-ium methyl sulfate and shares a similar structure.
2-Aryl-3-methyl-4-oxo-3,4-dihydroquinazoline: This compound is formed as a product in the reaction involving 6-Methyl-5,6-dihydroisoindolo[2,1-a]quinazolin-5-one and maleimide derivatives.
Uniqueness
This compound is unique due to its specific structure, which combines elements of isoindole and quinazoline
Propriétés
Numéro CAS |
404871-27-8 |
|---|---|
Formule moléculaire |
C17H16N2O5S |
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
6-methyl-11H-isoindolo[2,1-a]quinazolin-12-ium-5-one;methyl sulfate |
InChI |
InChI=1S/C16H13N2O.CH4O4S/c1-17-15-12-7-3-2-6-11(12)10-18(15)14-9-5-4-8-13(14)16(17)19;1-5-6(2,3)4/h2-9H,10H2,1H3;1H3,(H,2,3,4)/q+1;/p-1 |
Clé InChI |
OTCXCXPKSFPKMZ-UHFFFAOYSA-M |
SMILES canonique |
CN1C2=[N+](CC3=CC=CC=C32)C4=CC=CC=C4C1=O.COS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


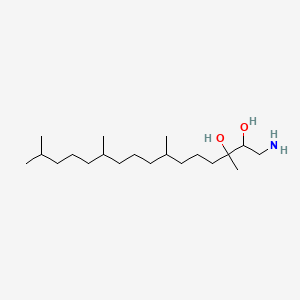
![N~1~,N~6~-Bis{[4-(aminomethyl)phenyl]methyl}hexanediamide](/img/structure/B14233359.png)
![Phenol, 4-[[2-amino-5-[(4-chlorophenyl)ethynyl]-4-pyrimidinyl]oxy]-](/img/structure/B14233367.png)
![N-{2-[(1-Hydroxy-3-oxo-5-phenylpent-4-EN-1-YL)sulfanyl]ethyl}acetamide](/img/structure/B14233368.png)
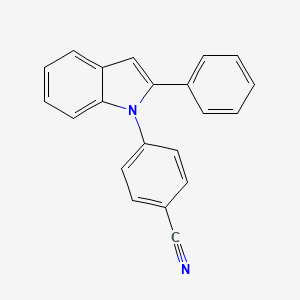
![6-[[(5-methyl-1H-pyrazol-3-yl)amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14233376.png)
![N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-2-phenylacetamide](/img/structure/B14233383.png)
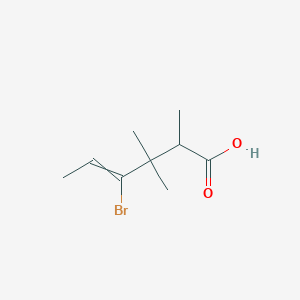
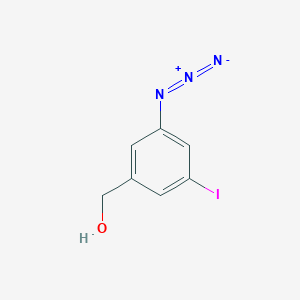
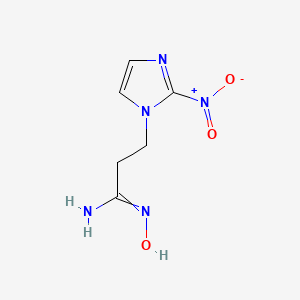
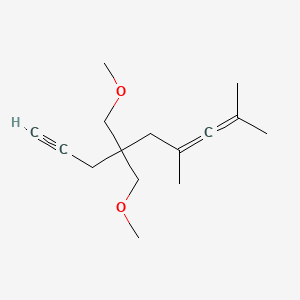
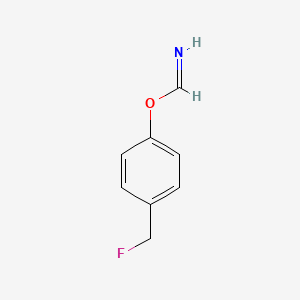
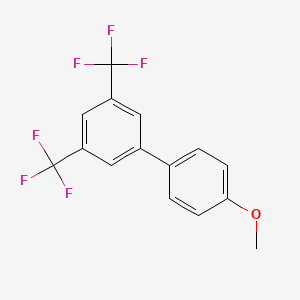
![2-Oxazolamine, N-[(2-bromo-5-fluorophenyl)methyl]-4,5-dihydro-](/img/structure/B14233420.png)
